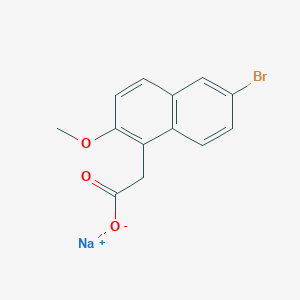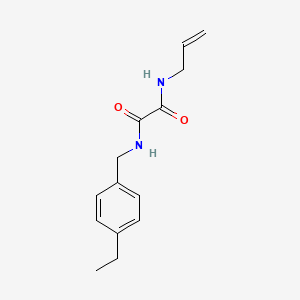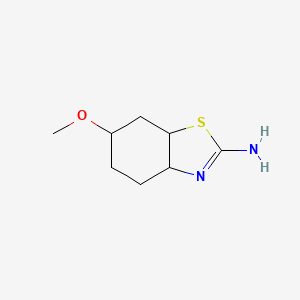
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DNMTPA and is widely used in the research field to study its mechanism of action and its effects on biochemical and physiological processes.
作用機序
The mechanism of action of DNMTPA is not fully understood, but it is believed to interact with receptors and ion channels by binding to specific sites. DNMTPA has been shown to have a high affinity for certain receptors, which makes it an ideal tool for studying receptor-ligand interactions.
Biochemical and Physiological Effects:
DNMTPA has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the regulation of intracellular signaling pathways. DNMTPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DNMTPA in lab experiments is its high affinity for receptors and ion channels, which makes it an ideal tool for studying receptor-ligand interactions. However, one of the limitations of using DNMTPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving DNMTPA. One potential area of research is the development of new methods for synthesizing DNMTPA that are more efficient and cost-effective. Another area of research is the development of new applications for DNMTPA, including its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DNMTPA and its effects on biochemical and physiological processes.
合成法
DNMTPA can be synthesized using various methods, including the nitration of 2,3-dimethoxytoluene followed by the reaction with 3,4-dimethoxybenzaldehyde. Another method involves the reaction of 2,3-dimethoxytoluene with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. Both methods have been reported in the literature and have been successful in producing high yields of DNMTPA.
科学的研究の応用
DNMTPA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of DNMTPA is in the study of receptor-ligand interactions. DNMTPA has been used as a fluorescent probe to study the binding of ligands to various receptors, including G protein-coupled receptors (GPCRs) and ion channels.
特性
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-23-15-6-5-11(8-16(15)24-2)14(20)7-12-9-17(25-3)18(26-4)10-13(12)19(21)22/h5-6,8-10H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGEAHZDWVSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)
![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)

